
Cyclopentanol, 1-methanesulfonate
Overview
Description
Cyclopentanol, 1-methanesulfonate is an organic compound with the molecular formula C6H12O3S It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-methanesulfonate can be synthesized through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to cyclopentanol under specific conditions.
Oxidation Reactions: It can be oxidized to form cyclopentanone or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted cyclopentane derivatives.
Reduction Reactions: The primary product is cyclopentanol.
Oxidation Reactions: Major products include cyclopentanone and other oxidized compounds.
Scientific Research Applications
Organic Synthesis
Cyclopentanol, 1-methanesulfonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, which are essential in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize azides and nitriles through nucleophilic attack by suitable reagents.
Medicinal Chemistry
Research indicates that cyclopentanol derivatives exhibit potential biological activity. Cyclopentanol itself has been explored for its antibacterial properties and as a precursor for compounds with anti-tumor activity against certain cancer cell lines. Studies have shown that cyclopentanol derivatives can interact with biological macromolecules, influencing their activity and offering pathways for new therapeutic agents .
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and fragrances. Its polar nature makes it an effective solvent in various chemical processes. The compound's unique structural characteristics also allow it to be employed in the development of specialized materials and coatings .
Case Study 1: Synthesis of Antitumor Agents
A study highlighted the use of this compound as a precursor in synthesizing novel antitumor agents. The research demonstrated that derivatives synthesized from this compound showed significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy.
Case Study 2: Combustion Characteristics
Another investigation focused on the combustion properties of cyclopentanol derivatives. The kinetics of these compounds were modeled to understand their behavior under combustion conditions, which is crucial for developing biofuels and improving combustion efficiency in engines.
Mechanism of Action
The mechanism of action of cyclopentanol, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This property makes it useful in various chemical and biological applications, where it can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound, which lacks the methanesulfonate group.
Cyclopentanone: An oxidized derivative of cyclopentanol.
Methanesulfonyl Chloride: A reagent used in the synthesis of cyclopentanol, 1-methanesulfonate.
Uniqueness
This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Cyclopentanol, 1-methanesulfonate (CPS), identified by the chemical formula C₆H₁₂O₃S, is an organic compound derived from cyclopentanol through the substitution of its hydroxyl group with a methanesulfonate group. This modification enhances its reactivity and potential biological applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
CPS acts primarily as an alkylating agent , which allows it to form covalent bonds with nucleophilic sites in biomolecules. This property is critical for its biological applications, as it can modify the structure and function of various target molecules. The methanesulfonate group facilitates nucleophilic substitution reactions, making CPS a valuable intermediate in organic synthesis and potentially in medicinal chemistry.
Biological Activity
Research on CPS has indicated several areas of biological activity:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of cyclopentanol have been tested for their ability to inhibit cancer cell proliferation .
- Neuropharmacological Effects : Some studies suggest that cyclopentanol derivatives can interact with neurotransmitter receptors, affecting serotonin and adrenergic pathways. This interaction may lead to potential therapeutic applications in treating mood disorders .
- Anti-inflammatory Properties : Compounds structurally related to CPS have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .
Table 1: Summary of Biological Activities of Cyclopentanol Derivatives
Synthetic Routes and Applications
CPS can be synthesized through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of bases like pyridine. This reaction typically occurs at room temperature and yields CPS with high purity. The compound's unique structure allows it to serve as an intermediate in synthesizing more complex organic compounds, particularly those with biological relevance.
Future Directions for Research
While existing studies provide a foundational understanding of CPS's biological activities, further research is needed to:
- Explore Structure-Activity Relationships (SAR) : Investigating how variations in the CPS structure affect its biological properties could lead to the development of more potent derivatives.
- Conduct In Vivo Studies : Most current knowledge stems from in vitro studies; thus, animal models are necessary to evaluate the therapeutic potential and safety profile of CPS.
- Investigate Mechanistic Pathways : Understanding the specific biochemical pathways influenced by CPS will enhance our knowledge of its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling cyclopentanol derivatives in laboratory settings?
Cyclopentanol and its derivatives require stringent safety measures due to flammability (UN 2244 classification) and potential health risks. Key protocols include:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), impervious lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work under fume hoods or local exhaust ventilation to minimize inhalation of vapors .
- Storage: Keep in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Static discharge prevention (e.g., grounding) is critical .
- Spill Management: Use spark-proof tools and non-combustible absorbents for cleanup. Contaminated clothing must be decontaminated before reuse .
Q. What are the standard methods for synthesizing cyclopentanol from cyclopentene in academic research?
Cyclopentanol is typically synthesized via a two-step process:
- Step 1 (Addition-Esterification): React cyclopentene with acetic acid to form cyclopentyl acetate. Catalysts like Amberlyst-36 resin are effective for dehydration and oligomerization .
- Step 2 (Transesterification): Treat cyclopentyl acetate with methanol under acidic or enzymatic conditions to yield cyclopentanol. Thermodynamic modeling (e.g., Ruzicka–Domalski group contribution method) optimizes equilibrium conversion .
- Validation: Gas chromatography (GC) or NMR monitors reaction progress, while calorimetry validates enthalpy changes .
Q. How does the molecular structure of cyclopentanol influence its reactivity in organic synthesis?
Cyclopentanol’s secondary alcohol group (-OH on a cyclopentane ring) and "half-chair" conformation (with axial hydroxyl groups under high pressure) dictate its reactivity :
- Steric Effects: The puckered ring structure hinders nucleophilic attacks, favoring axial hydroxyl orientation in substitution reactions .
- Hydrogen Bonding: Polar hydroxyl group enhances solubility in polar solvents, enabling use as a hydrogen-bond donor in catalytic systems .
- Chirality: The chiral center (C1) allows enantioselective synthesis of pharmaceuticals like Levonorgestrel .
Advanced Research Questions
Q. How can thermodynamic modeling be applied to optimize cyclopentanol synthesis from cyclopentene?
Thermodynamic analysis of the two-step synthesis involves:
- Group Contribution Methods: Estimate liquid heat capacities (Ruzicka–Domalski) and standard enthalpies of formation (Yoneda method) for intermediates like cyclopentyl acetate .
- Equilibrium Calculations: Compute Gibbs free energy (ΔG) and equilibrium constants (K) to predict optimal temperatures (e.g., 343–373 K for transesterification) .
- Experimental Validation: Compare theoretical predictions with GC-measured yields (typically >85% under optimized conditions) . Contradictions between theoretical and experimental data may arise from side reactions, requiring kinetic studies .
Q. What analytical techniques resolve structural polymorphism in cyclopentanol under high-pressure conditions?
High-pressure polymorphs (e.g., phase-V cyclopentanol at 1.5 GPa) are characterized using:
- X-ray Crystallography: Determines fractional atomic coordinates and puckering parameters (Cremer & Pople method) to confirm axial hydroxyl positioning .
- Raman Spectroscopy: Tracks conformational shifts (e.g., chair-to-half-chair transitions) via O-H stretching mode changes .
- DSC (Differential Scanning Calorimetry): Identifies phase transitions by measuring enthalpy changes under pressure gradients .
Q. What strategies improve selectivity and yield of cyclopentanol in multi-step catalytic processes?
Advanced optimization strategies include:
- Catalyst Design: Acidic resins (e.g., Amberlyst-36) enhance cyclopentene oligomerization selectivity by minimizing side reactions like cyclopentane formation .
- Solvent Engineering: Polar aprotic solvents (e.g., DMF) stabilize transition states in transesterification, improving methanol reactivity .
- Flow Reactors: Continuous flow systems reduce residence time, suppressing undesired byproducts (e.g., diesters) .
- In Situ Monitoring: Real-time FTIR tracks intermediate concentrations, enabling dynamic adjustment of reaction parameters .
Q. Methodological Considerations
- Data Contradictions: Discrepancies between theoretical and experimental yields (e.g., in thermodynamic models) may arise from unaccounted entropy contributions or non-ideal mixing. Sensitivity analysis is recommended .
- Interdisciplinary Applications: Cyclopentanol derivatives are used in tribology (as biofuel additives reducing wear by 30% ) and nanotechnology (microdroplet calibration standards for microscopy ).
Properties
IUPAC Name |
cyclopentyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVFEITQMBSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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